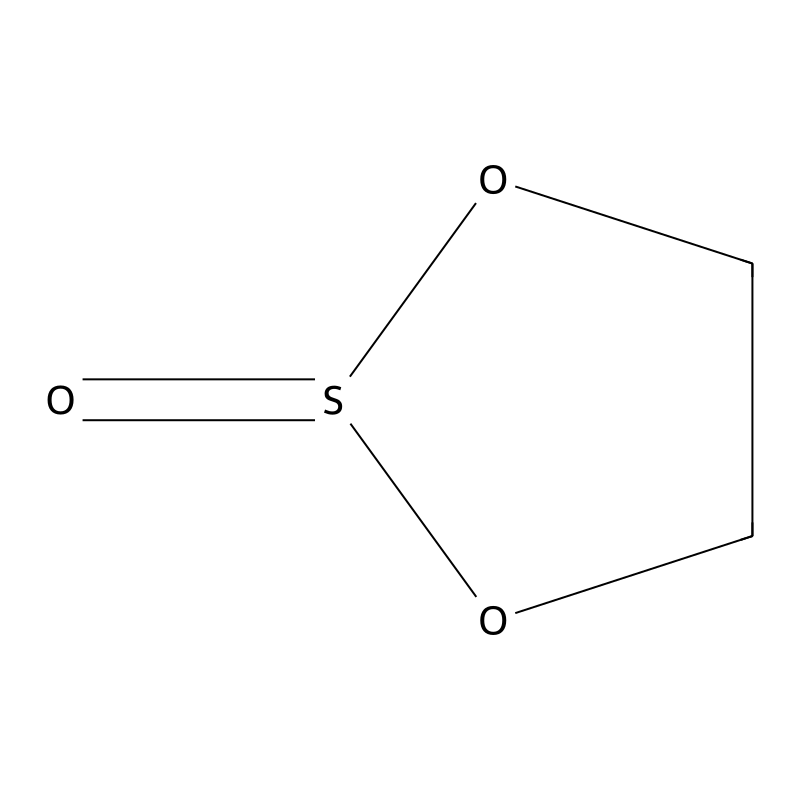

Ethylene sulfite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Ethylene sulfite is an organic compound with the chemical formula and a molecular weight of approximately 108.12 g/mol. It appears as a colorless liquid with a boiling point of 159.1 °C. Ethylene sulfite is notable for its cyclic structure, which contributes to its reactivity and utility in various applications, particularly in electrochemical systems such as batteries . The compound is synthesized from the reaction of sulfur dioxide with epoxy ethane, leading to its formation as a valuable intermediate in organic synthesis and materials science .

Ethylene sulfite presents several safety concerns:

- Acute toxicity: It can be harmful if swallowed, inhaled, or comes into contact with skin.

- Eye irritation: It can cause severe eye irritation.

- Suspected mutagen: Studies suggest potential mutagenic properties.

- Flammability: It can

Electrolyte Additive for Stable Solid Electrolyte Interface (SEI) Formation

Lithium-ion battery performance relies heavily on the formation of a stable Solid Electrolyte Interface (SEI) layer on the anode surface. This layer protects the anode from electrolyte decomposition while enabling lithium ion transport. Research has shown that ES, as an additive in the electrolyte, can influence SEI formation []. Studies suggest that ES promotes the formation of a more stable and uniform SEI layer, leading to improved cycling stability and reduced capacity fade in lithium-ion batteries [].

Enhancing High-Temperature Performance

Another area of research explores the use of ES to improve the performance of lithium-ion batteries at elevated temperatures. High temperatures can accelerate electrolyte decomposition and degrade battery performance. Scientific studies have indicated that ES, compared to traditional additives, can enhance the decomposition resistance of the electrolyte at high temperatures []. This translates to improved battery performance and safety during operation in hot environments.

The synthesis of ethylene sulfite typically involves the following methods:

- Reaction of Sulfur Dioxide with Epoxy Ethane: This method catalyzes the conversion of sulfur dioxide and epoxy ethane into ethylene sulfite. This process is efficient and commonly used in industrial settings .

- Electrochemical Methods: Recent studies have explored electrochemical routes for synthesizing ethylene sulfite, particularly in battery applications where its properties can be leveraged directly during operation .

- Chemical Transformations: Ethylene sulfite can also be obtained through various chemical transformations involving other sulfur-containing compounds.

Ethylene sulfite has several important applications:

- Electrolyte Additive: It is widely used as an additive in lithium-ion batteries to enhance performance by facilitating the formation of solid electrolyte interphases .

- Electrochemical Systems: Its ability to undergo reductive decomposition makes it suitable for use in non-aqueous lithium-oxygen batteries, where it contributes to high specific capacities and improved cycling stability .

- Organic Synthesis: Ethylene sulfite serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Studies on the interactions of ethylene sulfite focus primarily on its role within electrochemical systems. Research indicates that it can significantly impact the electrochemical stability and performance of lithium-ion batteries by participating in reduction reactions that lead to the formation of protective layers on electrodes . Additionally, investigations into its decomposition products reveal insights into how it influences battery chemistry, particularly regarding gas evolution during operation .

Ethylene sulfite shares structural and functional similarities with several other compounds, including:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Propylene Carbonate | A cyclic carbonate used as a solvent and electrolyte. | |

| Dimethyl Sulfoxide | A polar aprotic solvent known for its ability to dissolve a wide range of compounds. | |

| Vinylene Carbonate | An unsaturated cyclic carbonate used similarly in battery applications. |

Uniqueness of Ethylene Sulfite: Ethylene sulfite's unique cyclic structure allows it to undergo specific ring-opening reactions that are not observed in other similar compounds. Its role as an effective electrolyte additive sets it apart from other solvents and electrolytes used in energy storage technologies.

Ethylene sulfite (CAS 3741-38-6) is a cyclic sulfite ester with the molecular formula $$ \text{C}2\text{H}4\text{O}_3\text{S} $$ and a molecular weight of 108.12 g/mol. Its structure consists of a five-membered ring containing two oxygen atoms, one sulfur atom, and two methylene groups (Figure 1). The sulfur atom is in the +4 oxidation state, bonded to three oxygen atoms, with one oxygen forming a double bond (S=O).

Key Physical Properties:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 159.1–172°C (lit.) | |

| Density | 1.426–1.433 g/mL (25°C) | |

| Melting Point | -17°C to -11°C | |

| Refractive Index | 1.447 (20°C) |

The compound is a colorless liquid at room temperature and exhibits high solubility in polar organic solvents such as dimethyl carbonate and acetonitrile.

Nomenclature and Synonyms

Ethylene sulfite is systematically named 1,3,2λ⁴-dioxathiolan-2-one under IUPAC guidelines. Common synonyms include:

The term "sulfite" reflects its derivation from sulfurous acid, where ethylene glycol replaces two hydroxyl groups to form the cyclic ester.

Boiling Point

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 6 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 5 of 6 companies with hazard statement code(s):;

H301 (60%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (40%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (40%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H319 (60%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (40%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H341 (40%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard